molecular formula C5H9ClF3N B2635541 3-(trifluoromethyl)but-3-en-2-amine hydrochloride CAS No. 2402830-81-1

3-(trifluoromethyl)but-3-en-2-amine hydrochloride

Cat. No.: B2635541
CAS No.: 2402830-81-1
M. Wt: 175.58
InChI Key: JYLQUTHBAOOMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)but-3-en-2-amine hydrochloride is a chiral amine building block of significant interest in pharmaceutical research and development. The compound features a reactive terminal alkene and a trifluoromethyl (CF3) group, a combination that offers versatile synthetic handles for further functionalization and diversification. The incorporation of the trifluoromethyl group is a well-established strategy in modern drug design. This group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . As a result, trifluoromethylated compounds are prevalent in numerous FDA-approved drugs and agrochemicals . The primary research value of this amine lies in its potential use as a key intermediate in the synthesis of more complex molecules. It can serve as a precursor for novel active pharmaceutical ingredients (APIs), particularly in constructing compounds that require a rigid, lipophilic moiety. Its application is relevant in exploring treatments for a wide range of therapeutic areas, including central nervous system disorders, infectious diseases, and metabolic conditions, following the trends of other successful trifluoromethylated drugs . The hydrochloride salt form improves the compound's stability and handling for research purposes. This product is intended for laboratory research and further manufacturing use only.

Properties

IUPAC Name

3-(trifluoromethyl)but-3-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c1-3(4(2)9)5(6,7)8;/h4H,1,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLQUTHBAOOMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)but-3-en-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the butenylamine structure. One common method is the reaction of 3-(trifluoromethyl)but-3-en-2-one with ammonia or an amine under appropriate conditions to form the desired amine. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)but-3-en-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl butylamines .

Scientific Research Applications

3-(trifluoromethyl)but-3-en-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)but-3-en-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cinacalcet Hydrochloride (C₂₂H₂₂F₃N·HCl)

Molecular Weight : 393.87 g/mol
Structure : Cinacalcet hydrochloride is a larger, aromatic amine featuring a (R)-α-methyl-naphthalenemethyl group linked to a 3-(trifluoromethyl)phenylpropyl chain .

Property 3-(Trifluoromethyl)but-3-en-2-amine HCl Cinacalcet HCl
Backbone Aliphatic (unsaturated butene) Aromatic (naphthalene + phenyl)
Functional Groups -CF₃, amine, HCl -CF₃, naphthyl, HCl
Applications Intermediate for small molecules Pharmaceutical API (calcimimetic)

Key Differences :

  • The aliphatic backbone of 3-(trifluoromethyl)but-3-en-2-amine HCl confers higher reactivity (e.g., susceptibility to Michael additions) compared to Cinacalcet’s aromatic system, which is optimized for receptor binding .
  • Cinacalcet’s synthesis involves intermediates like N-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propanamide , highlighting the complexity of its structure versus the simpler target compound .

(1R)-1-[2-Fluoro-3-(Trifluoromethyl)phenyl]ethan-1-amine Hydrochloride

Molecular Formula : C₉H₈ClF₄N
Molecular Weight : 243.63 g/mol

Property 3-(Trifluoromethyl)but-3-en-2-amine HCl (1R)-1-[2-Fluoro-3-(CF₃)phenyl]ethan-1-amine HCl
Backbone Aliphatic (butene) Aromatic (fluorophenyl)
Substituents -CF₃ on alkene -CF₃ and -F on phenyl
Chirality Racemic or unspecified Chiral center (R-configuration)

Key Differences :

  • The phenyl derivative’s aromatic ring enhances π-π stacking interactions, making it more suitable for drug candidates targeting enzymes or receptors.
  • The fluorine substituent in the phenyl compound may improve binding affinity in biological systems, whereas the aliphatic compound’s unsaturation could facilitate polymerization or derivatization .

Tris(2-carboxyethyl)phosphine Hydrochloride

Molecular Formula : C₉H₁₈ClO₆P
Molecular Weight : 229.16 g/mol

Property 3-(Trifluoromethyl)but-3-en-2-amine HCl Tris(2-carboxyethyl)phosphine HCl
Function Amine with -CF₃ Phosphine reducing agent
Reactivity Nucleophilic amine Strong reductant (breaks disulfide bonds)

Key Differences :

  • Tris(2-carboxyethyl)phosphine HCl is primarily used in biochemistry for stabilizing proteins, whereas the target compound’s applications are more aligned with synthetic organic chemistry .

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